4-(2-(thiophen-2-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(thiophen-2-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that incorporates both thiophene and quinoxaline moieties Thiophene is a five-membered ring containing sulfur, while quinoxaline is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(thiophen-2-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of 2-acetylthiophene with 1,3-dihydroquinoxalin-2-one under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-(thiophen-2-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoxaline moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-(thiophen-2-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-(thiophen-2-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-octylthiophene.
Quinoxaline derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline.
Uniqueness
4-(2-(thiophen-2-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of thiophene and quinoxaline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-thiophen-2-ylacetyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-9-16(12-6-2-1-5-11(12)15-13)14(18)8-10-4-3-7-19-10/h1-7H,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFKXVSUTNTRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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